An In-depth Technical Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical overview of a key synthetic intermediate, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. While a specific CAS number for this compound is not prominently listed in public databases, indicating its primary role as a transient intermediate rather than a commercial product, its strategic importance is undeniable. The 5-iodo substituent serves as a versatile synthetic handle for introducing molecular diversity, while the 7-methyl group modifies the electronic and steric properties of the core, influencing target engagement and pharmacokinetic profiles. This document will detail its physicochemical properties, provide robust, field-proven synthetic protocols, explore its chemical reactivity, and contextualize its application in the synthesis of pharmacologically active agents.
Physicochemical and Structural Properties
The core of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic system where a pyrrole ring is fused to a pyrimidine ring. This structure is an isostere of purine, which allows it to interact with biological targets that recognize natural purines.[3] The iodine atom at the 5-position and the methyl group at the 7-position are critical for its utility.
Data Presentation: Key Physicochemical Properties
| Property | Value / Description | Source(s) / Rationale |
| CAS Number | Not readily available in public databases. | Inferred from its role as a synthetic intermediate. |
| Molecular Formula | C₇H₆IN₃ | Derived from its chemical structure. |
| Molecular Weight | 259.05 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be an off-white to yellow or light brown solid. | Based on analogous compounds like 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.[4] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents; poorly soluble in water. | General characteristic of similar heterocyclic compounds.[1] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. | Standard practice for halogenated heterocyclic compounds. |
Synthesis and Handling
The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that leverages established methodologies for the construction and functionalization of the 7-deazapurine core. The following protocol represents a logical and experimentally grounded pathway.
Synthetic Workflow
The synthesis can be logically approached in three main stages: construction of a suitable 7-deazapurine precursor, iodination of the pyrrole ring, and subsequent N-methylation. The choice of starting material can vary, but a common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available.
Caption: Proposed synthetic workflow for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol
PART A: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Rationale: Direct iodination of the electron-rich pyrrole ring at the C5 position is a highly efficient transformation. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for this purpose.
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Procedure:
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To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by pouring the mixture into ice-cold water.
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The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
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Purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords pure 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
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PART B: Synthesis of 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Rationale: The pyrrole nitrogen (N7) can be selectively alkylated under basic conditions. A strong base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) is used to deprotonate the N-H, and methyl iodide serves as the methyl source.[5]
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Procedure:
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To a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.5 eq).[5]
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Stir the suspension at room temperature for 30 minutes.
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Add methyl iodide (1.5 eq) dropwise to the mixture.[5]
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Continue stirring at room temperature for 1-2 hours, monitoring for the consumption of the starting material.[5]
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Once the reaction is complete, dilute with water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step or purified by chromatography.
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PART C: Synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Dechlorination)
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Rationale: The C4-chloro substituent can be removed via catalytic hydrogenation. Palladium on carbon is a standard catalyst for this transformation.
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Procedure:
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Dissolve 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Add a base, such as triethylamine or sodium acetate (2.0 eq), to neutralize the HCl generated during the reaction.
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Add 10% Palladium on carbon (10% w/w) to the solution.
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Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the target compound, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
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Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the reactivity of the C5-iodo group. This position is primed for metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular complexity.
Suzuki-Miyaura Cross-Coupling: A Gateway to Kinase Inhibitors
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the 5-iodo-7-deazapurine core with various aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.[6]
Caption: Suzuki-Miyaura coupling of the title compound for diversification.
Exemplary Protocol: Suzuki-Miyaura Coupling
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Rationale: This protocol describes a typical palladium-catalyzed Suzuki coupling to install an aryl group at the C5 position, a key step in synthesizing many kinase inhibitors.[6]
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Procedure:
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In a reaction vessel, combine 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq).
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Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by column chromatography to obtain the 5-aryl-substituted product.
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This synthetic strategy is central to creating libraries of compounds for screening against various kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR), leading to the discovery of drugs for cancer and autoimmune diseases.[1][6][7]
Spectroscopic Characterization
Confirmation of the structure of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine would rely on standard spectroscopic techniques. Based on data for analogous structures, the following spectral features are expected:
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¹H NMR:
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A singlet for the C2-H proton, typically downfield (δ ~8.0-8.5 ppm).
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A singlet for the C6-H proton (δ ~7.0-7.5 ppm).
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A singlet for the N7-methyl protons (δ ~3.5-4.0 ppm).
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The absence of a signal for the C5-H proton confirms successful iodination.
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¹³C NMR:
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Signals for the pyrimidine and pyrrole carbons in the aromatic region.
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A signal for the N7-methyl carbon (δ ~30-35 ppm).
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A signal for the C5 carbon bearing the iodine atom, which will be shifted significantly upfield compared to the protonated analog.
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Mass Spectrometry (MS):
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The mass spectrum should show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (259.05). The isotopic pattern will be characteristic of a molecule containing one iodine atom.
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Conclusion
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable, albeit non-commercialized, building block in the field of medicinal chemistry. Its structure is strategically designed for efficient diversification through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. An understanding of its synthesis and reactivity provides researchers and drug development professionals with the essential knowledge to leverage this intermediate for the creation of novel and potent kinase inhibitors, ultimately contributing to the advancement of targeted therapeutics for a range of human diseases.
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